LL-37 LLG Trifluoroacetate

Chemotaxis Neutrophil Immunomodulation

LL-37 LLG Trifluoroacetate (also cataloged as LL-21) is a synthetic 21-amino-acid peptide corresponding to the N-terminal fragment (residues 1–21) of the human cathelicidin LL-37. The compound is supplied as a trifluoroacetate salt with a molecular weight of approximately 2,539 Da (free base) and is typically provided as a lyophilized powder soluble in DMSO.

Molecular Formula C121H197F3N32O31
Molecular Weight 2653.0 g/mol
CAS No. 740800-39-9
Cat. No. B6295437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLL-37 LLG Trifluoroacetate
CAS740800-39-9
Molecular FormulaC121H197F3N32O31
Molecular Weight2653.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C119H196N32O29.C2HF3O2/c1-11-70(9)97(115(177)133-65-91(153)134-76(40-22-27-51-120)101(163)142-84(48-50-94(157)158)107(169)145-86(60-72-34-16-13-17-35-72)110(172)139-77(41-23-28-52-121)102(164)138-82(46-33-57-131-119(128)129)109(171)151-98(71(10)12-2)116(178)149-96(69(7)8)117(179)180)150-108(170)80(44-26-31-55-124)137-106(168)83(47-49-93(155)156)143-103(165)78(42-24-29-53-122)141-114(176)90(66-152)148-105(167)79(43-25-30-54-123)136-104(166)81(45-32-56-130-118(126)127)140-111(173)87(61-73-36-18-14-19-37-73)146-112(174)88(62-74-38-20-15-21-39-74)147-113(175)89(63-95(159)160)135-92(154)64-132-100(162)85(59-68(5)6)144-99(161)75(125)58-67(3)4;3-2(4,5)1(6)7/h13-21,34-39,67-71,75-90,96-98,152H,11-12,22-33,40-66,120-125H2,1-10H3,(H,132,162)(H,133,177)(H,134,153)(H,135,154)(H,136,166)(H,137,168)(H,138,164)(H,139,172)(H,140,173)(H,141,176)(H,142,163)(H,143,165)(H,144,161)(H,145,169)(H,146,174)(H,147,175)(H,148,167)(H,149,178)(H,150,170)(H,151,171)(H,155,156)(H,157,158)(H,159,160)(H,179,180)(H4,126,127,130)(H4,128,129,131);(H,6,7)/t70-,71-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,96-,97-,98-;/m0./s1
InChIKeyINHAVGSZAMVFRM-JYADBDMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LL-37 LLG Trifluoroacetate (CAS 740800-39-9): Baseline Identity and Procurement Context


LL-37 LLG Trifluoroacetate (also cataloged as LL-21) is a synthetic 21-amino-acid peptide corresponding to the N-terminal fragment (residues 1–21) of the human cathelicidin LL-37 [1]. The compound is supplied as a trifluoroacetate salt with a molecular weight of approximately 2,539 Da (free base) and is typically provided as a lyophilized powder soluble in DMSO [2]. Unlike full-length LL-37, this fragment retains only the core amphipathic region, which is reported to be the smallest sequence that preserves antimicrobial activity [3].

Identity N-terminal LL-37 fragment (residues 1–21); supplied as trifluoroacetate salt
Selection context Core amphipathic region retained; reported antimicrobial screening context
Format Lyophilized powder; DMSO-soluble; compatible with standard peptide handling workflows

Why LL-37 LLG Trifluoroacetate Cannot Be Replaced by the Full-Length LL-37 or Other In-Class Fragments


In-class substitution is problematic because LL-37-derived fragments exhibit divergent pharmacodynamic profiles despite sharing a common precursor. The N-terminal 21-mer LLG fragment demonstrates a chemotactic potency that exceeds that of the full-length LL-37 peptide, while its membrane-permeabilizing activity is markedly lower than that of the GKE and FKR fragments [1]. Additionally, the synthetic accessibility of LL-21 is superior to that of the 37-residue parent, offering cost and scalability advantages that are absent for longer or more hydrophobic analogs [2]. These functional and practical distinctions mean that selecting a generic “LL-37 fragment” without precise sequence specification risks obtaining a molecule with unintended bioactivity and synthetic burden.

Chemotactic response context
LL-37 LLG: reported higher chemotactic response at tested concentration Full-length LL-37: chemotactic profile may not transfer directly
Fragment-specific chemotactic potency differs; full-length replacement may alter assay signal.
Membrane-permeabilizing profile
LL-37 LLG: reported lower membrane disruption GKE / FKR fragments: higher membrane-activity context may shift endpoints
Membrane leakage potency rank order differs; substituting GKE or FKR may increase off-target membrane effects.
Synthetic accessibility
LL-37 LLG (21-mer): reported scalable synthesis; isotopic labeling feasible Other fragments or full-length LL-37: synthesis burden and cost context may differ
Shorter sequence supports higher synthetic throughput; longer analogs may constrain scale-up planning.

LL-37 LLG Trifluoroacetate: Comparator-Anchored Quantitative Evidence for Procurement Decisions


Neutrophil Chemotaxis: LLG Outperforms Full-Length LL-37 at 10 µM

In a direct head-to-head comparison using human neutrophils, LLG (the peptide backbone of LL-37 LLG Trifluoroacetate) at 10 µM induced a statistically greater chemotactic response than full-length LL-37 [1]. This establishes LLG as a superior chemoattractant among cathelicidin-derived fragments at this concentration.

Chemotactic response
Head-to-head
LLG > full-length LL-37 at 10 µM; p < 0.05; n = 8
Supports chemotaxis assay context
Isolated human neutrophils; reported comparison
Chemotaxis Neutrophil Immunomodulation

Membrane Leakage Induction: LLG Is Less Potent Than GKE and FKR Fragments

In a comparative membrane leakage assay, LLG induced weaker leakage of fluorophore-loaded liposomes than the GKE and FKR fragments, and comparable or lower leakage than full-length LL-37 [1]. This positions LLG as a lower membrane-perturbing option relative to its more hydrophobic in-class counterparts.

Membrane leakage
Head-to-head
LLG lower than GKE / FKR vs similar to LL-37
Supports lower membrane-disruption context
Liposome leakage assay; qualitative ranking reported
Membrane permeabilization Antimicrobial mechanism Cytotoxicity

Synthesis Scalability: LL-21 Is the Smallest Active LL-37 Fragment with Documented Synthetic Feasibility

LL-21 (LL-37 LLG) is explicitly described as the smallest sequence that retains antimicrobial activity of the parent LL-37, and its shorter length makes it significantly easier to synthesize than full-length LL-37 [1]. The peptide has been successfully produced via solid-phase synthesis, purified, and isotopically labeled for NMR studies, demonstrating its compatibility with standard laboratory-scale and pilot-scale peptide manufacturing workflows [2].

Synthesis scalability
Class-level
21-mer; Fmoc SPPS 15N-Val labeling successfully demonstrated
Supports synthesis scalability context
Reported synthetic feasibility; MIC range 0.4–100 µg/mL
Peptide synthesis Scalability Cost of goods

High-Value Application Scenarios for LL-37 LLG Trifluoroacetate Based on Comparator Evidence


Neutrophil Chemotaxis Screening for Immunomodulatory Drug Discovery

When screening for compounds that enhance neutrophil recruitment, LLG at 10 µM induces a stronger chemotactic response than full-length LL-37 [1]. This makes LLG a preferred positive control or lead molecule in transwell migration assays targeting FPRL1-mediated pathways, where a clear signal over background is critical.

Structure-Activity Relationship (SAR) Studies on Cathelicidin Fragments

Because LLG retains antimicrobial activity while exhibiting lower membrane-permeabilizing activity than GKE and FKR [1], it serves as an ideal baseline scaffold for SAR campaigns aiming to decouple antimicrobial potency from cytotoxicity. Researchers can systematically modify the LLG sequence to optimize therapeutic indices.

Isotopic Labeling for Solid-State NMR Mechanistic Studies

LL-21 has been successfully synthesized with 15N-Val labeling for solid-state NMR orientation studies in lipid bilayers [1]. Its shorter length and retained activity make it the fragment of choice for structural biology experiments requiring labeled peptides, where full-length LL-37 would be synthetically prohibitive.

Cost-Sensitive High-Throughput Antimicrobial Screening

For laboratories running large-scale antimicrobial susceptibility panels, the 21-mer LLG offers a cost advantage over full-length LL-37 due to simpler synthesis and purification [1], while still exhibiting activity in the 0.4–100 µg/mL range [2]. This enables broader screening at lower procurement cost.

Application
Selection Property
Validation Focus
Neutrophil chemotaxis studies
Chemotactic response context
Transwell migration assay validation
Cathelicidin SAR studies
Membrane-disruption profile
Antimicrobial vs. membrane-activity endpoint differentiation
Isotopic labeling / NMR studies
Synthetic accessibility context
Isotopic incorporation and purity review
Antimicrobial screening panels
Fragment cost-context
MIC range verification across target strains
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